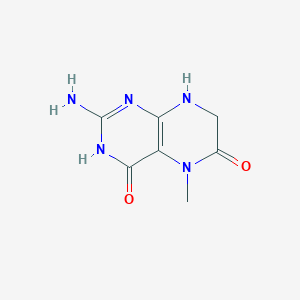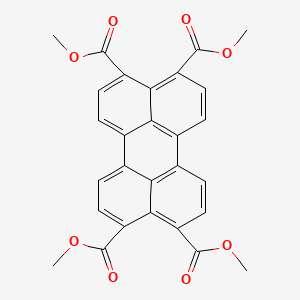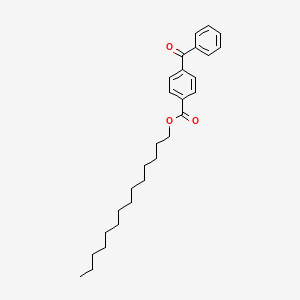![molecular formula C15H24O3Si B14648538 tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate CAS No. 54588-75-9](/img/structure/B14648538.png)
tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a propaneperoxoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with a suitable silylating agent, such as dimethyl(phenyl)silyl chloride, in the presence of a base like pyridine or imidazole. The reaction is usually carried out in an inert solvent like acetonitrile or dimethylformamide at moderate temperatures (24-40°C) to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The use of catalysts, such as proazaphosphatrane, can enhance the efficiency of the silylation process .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide moiety can participate in oxidation reactions, forming corresponding alcohols or ketones.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to cleave the silyl group.
Major Products
The major products formed from these reactions include alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate has several scientific research applications, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate involves the formation of reactive intermediates, such as pentavalent silicon complexes, during its reactions. These intermediates facilitate the cleavage or formation of chemical bonds, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.
tert-Butyldiphenylsilyl chloride: Another silylating agent with increased stability towards acidic conditions.
Trimethylsilyl chloride: A less sterically hindered silylating agent.
Uniqueness
tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate is unique due to its combination of a peroxide moiety and a silyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Propiedades
Número CAS |
54588-75-9 |
|---|---|
Fórmula molecular |
C15H24O3Si |
Peso molecular |
280.43 g/mol |
Nombre IUPAC |
tert-butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)18-17-14(16)11-12-19(4,5)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
Clave InChI |
FZFJTYXVLZSEHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


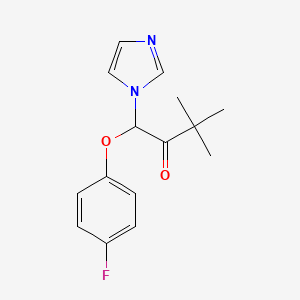
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)

![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)


![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
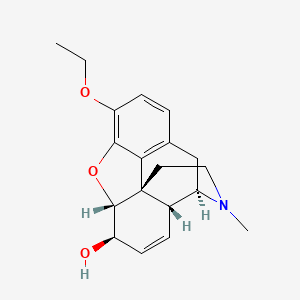
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
